2-amino-N-cyclohexyl-N-methylbenzamide chemical properties
2-amino-N-cyclohexyl-N-methylbenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-amino-N-cyclohexyl-N-methylbenzamide
Foreword: Navigating the Landscape of a Novel Compound
This technical guide provides a comprehensive profile of 2-amino-N-cyclohexyl-N-methylbenzamide, a compound for which direct, published experimental data is scarce. As Senior Application Scientists, our role extends beyond reporting existing data to leveraging fundamental chemical principles for predictive analysis. This document, therefore, is constructed upon a foundation of established synthetic methodologies and comparative analysis with structurally related, well-documented analogs.
The primary analogs referenced are:
-
2-amino-N-cyclohexyl-N-methylbenzylamine: A reduced analog where the carbonyl group is replaced by a methylene (-CH₂-) bridge.
-
2-amino-N-cyclohexyl-N-methylbenzenesulfonamide: An analog featuring a sulfonyl (-SO₂-) bridge.
By examining the known properties of these compounds, we can extrapolate a robust and scientifically-grounded profile of the target benzamide, offering valuable insights for researchers in chemical synthesis and drug development.
Part 1: Molecular Structure and Synthesis
The structural distinction between the target benzamide and its key analogs is crucial. The central linkage between the 2-aminophenyl ring and the N-cyclohexyl-N-methylamino moiety dictates the molecule's geometry, electronic properties, and overall reactivity. The benzamide's carbonyl group introduces a planar, electron-withdrawing feature, contrasting sharply with the flexible, electron-donating methylene group of the benzylamine and the tetrahedral, strongly electron-withdrawing sulfonyl group of the benzenesulfonamide.
Proposed Synthesis: Acylation via Isatoic Anhydride
A highly efficient and logical route to synthesizing 2-amino-N-cyclohexyl-N-methylbenzamide is the reaction of isatoic anhydride with N-cyclohexyl-N-methylamine. This method is a well-established one-pot procedure for generating 2-aminobenzamides. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the release of carbon dioxide to yield the final product.[1][2][3][4]
The reaction with N-methylated isatoic anhydride is known to proceed with slightly more difficulty than with the unsubstituted version, a factor attributable to the steric hindrance and weak electron-donating effect of the methyl group.[5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isatoic anhydride (1.0 eq). Dissolve the anhydride in an anhydrous polar aprotic solvent, such as DMF or DMSO.
-
Addition of Amine: To the stirred solution, add N-cyclohexyl-N-methylamine (1.1 eq) dropwise. The reaction may be mildly exothermic.
-
Reaction Progression: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.[5] Monitor the evolution of CO₂ as an indicator of reaction progress. Progress can be formally tracked using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water. The crude benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Part 2: Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of 2-amino-N-cyclohexyl-N-methylbenzamide can be predicted with a high degree of confidence based on its structure and data from its analogs.
Physicochemical Properties
The following table summarizes key physicochemical data for the target compound and its analogs. The predicted melting point for the benzamide is higher than the benzylamine due to the potential for hydrogen bonding and the rigid, planar nature of the amide group.
| Property | 2-amino-N-cyclohexyl-N-methylbenzamide (Predicted) | 2-amino-N-cyclohexyl-N-methylbenzylamine [6][7] | 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide [8][9][10] |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₂N₂ | C₁₃H₂₀N₂O₂S |
| Molecular Weight | 232.32 g/mol | 218.34 g/mol | 268.38 g/mol |
| Appearance | White to light brown crystalline solid | - | Gray-white crystal[8] |
| Melting Point | 90-110 °C | 44-47 °C[6] | 98-101 °C[8][9] |
| XLogP3 | ~2.8 | 2.9[7] | 3.03[9] |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation.
-
¹H NMR: The spectrum is expected to show distinct regions:
-
Aromatic Region (6.5-7.5 ppm): Four protons on the benzene ring, exhibiting splitting patterns characteristic of a 1,2-disubstituted ring.
-
Amine Protons (~4.0-5.0 ppm): A broad singlet for the two -NH₂ protons.
-
Cyclohexyl Protons (1.0-2.0 ppm): A complex series of multiplets for the protons on the cyclohexyl ring.
-
N-Methyl Protons (~2.9-3.1 ppm): A singlet corresponding to the three methyl protons.
-
-
¹³C NMR: Key predicted signals include:
-
Carbonyl Carbon (~168-172 ppm): The characteristic downfield signal for the amide carbonyl.
-
Aromatic Carbons (115-150 ppm): Six distinct signals for the aromatic carbons.
-
Cyclohexyl Carbons (25-60 ppm): Signals for the carbons of the cyclohexyl ring.
-
N-Methyl Carbon (~35 ppm): A signal for the methyl carbon.[11]
-
-
FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands:
-
N-H Stretch (3300-3500 cm⁻¹): Two distinct bands for the primary amine.
-
C-H Stretch (2850-3000 cm⁻¹): For the aliphatic C-H bonds.
-
C=O Stretch (1630-1660 cm⁻¹): A strong, sharp absorption for the tertiary amide carbonyl.
-
-
Mass Spectrometry: Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 232.
-
Key Fragments: Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyclohexyl group.[12]
-
Part 3: Reactivity and Potential Applications
The reactivity of 2-amino-N-cyclohexyl-N-methylbenzamide is governed by its three primary functional components: the primary aromatic amine, the tertiary amide, and the aromatic ring.
Reactivity Profile
-
Primary Aromatic Amine: This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It provides a key handle for further synthetic transformations.
-
Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating. Its stability is significantly greater than the corresponding ester.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly donating amino group.
This compound serves as a versatile precursor for heterocyclic synthesis. For instance, the primary amine can react with various electrophiles to construct fused ring systems, a common strategy in medicinal chemistry.[13] The benzylamine analog is known as an impurity in the synthesis of the drug Bromhexine, highlighting the relevance of this structural class in pharmaceutical science.[13]
Part 4: Safety and Handling
While no specific safety data sheet (SDS) exists for 2-amino-N-cyclohexyl-N-methylbenzamide, a conservative approach to handling should be adopted based on data for analogous compounds.[14][15]
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14]
GHS Hazard Classification (Predicted)
Based on data for structurally similar aromatic amines and amides, the compound may be classified with the following hazards:
-
May cause respiratory irritation [7]
In case of exposure, follow standard first-aid measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[14]
-
Skin: Wash off immediately with plenty of soap and water.[17]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[16]
Sources
- 1. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myttex.net [myttex.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-氨基- N -环己基- N -甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-amino-N-cyclohexyl-N-methylbenzylamine | C14H22N2 | CID 93648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. thomassci.com [thomassci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. echemi.com [echemi.com]
- 17. enamine.enamine.net [enamine.enamine.net]
